

# Gram-Scale Synthesis of Loganetin from S-(+)-Carvone: An Application Note and Protocol

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## Compound of Interest

Compound Name: Loganetin

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## Abstract

This document provides a detailed protocol for the gram-scale synthesis of **Loganetin**, a biologically active iridoid monoterpenoid, commencing from the readily available chiral starting material, S-(+)-carvone. The synthesis features a key stereoselective Favorskii rearrangement to construct the cyclopentane core with four contiguous stereocenters and a final acid-mediated deprotection and cyclization to furnish the dihydropyran ring.[1][2] This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, enabling the production of significant quantities of **Loganetin** for further biological investigation and drug development efforts. Additionally, this note outlines the inhibitory mechanism of **Loganetin** on the Wnt/ $\beta$ -catenin signaling pathway, a critical pathway in cancer progression.

## Introduction

**Loganetin** is the aglycone of Loganin, a prominent iridoid glycoside with a diverse range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. The core structure of **Loganetin**, a cis-fused cyclopenta[c]pyran ring system, presents a compelling synthetic challenge. The protocol detailed herein is based on the successful gram-scale synthesis reported by Zhuang et al., which offers a robust and scalable route to this valuable natural product.[1] Understanding the synthesis of **Loganetin** is crucial for the exploration of its therapeutic potential, particularly its ability to inactivate the Wnt/ $\beta$ -catenin signaling pathway, thereby inhibiting cancer cell proliferation and inducing apoptosis.[3]

## Synthetic Workflow

The overall synthetic strategy involves a multi-step sequence starting from S-(+)-carvone. The key transformations include the formation of a chlorohydrin, a stereoselective Favorskii rearrangement to form the cyclopentane ring, reduction of the resulting ester to an aldehyde, a Horner-Wadsworth-Emmons olefination to introduce the vinyl ether precursor, and a final deprotection and cyclization to yield **Loganetin**.



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Caption: Synthetic workflow for the gram-scale synthesis of **Loganetin** from S-(+)-carvone.

## Experimental Protocols

**Materials and General Methods:** All reagents were used as received from commercial suppliers unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography was performed using silica gel (200-300 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on 400 or 500 MHz spectrometers. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF spectrometer.

### Step 1: Synthesis of Chlorohydrin Intermediate

- To a solution of S-(+)-carvone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH<sub>4</sub> (0.5 eq) portionwise.
- Stir the mixture at 0 °C for 1 hour.
- Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
- Filter the resulting mixture and concentrate the filtrate under reduced pressure.
- Dissolve the residue in CH<sub>2</sub>Cl<sub>2</sub> and cool to 0 °C.

- Add t-BuOCl (1.2 eq) dropwise and stir the mixture at 0 °C for 30 minutes.
- Concentrate the reaction mixture under reduced pressure to afford the crude chlorohydrin, which is used in the next step without further purification.

#### Step 2: Favorskii Rearrangement

- To a solution of the crude chlorohydrin (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide in methanol (3.0 eq).
- Stir the reaction mixture at room temperature for 12 hours.
- Neutralize the reaction with saturated NH<sub>4</sub>Cl solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the cyclopentane product.

#### Step 3: Reduction to Aldehyde

- To a solution of the ester from the previous step (1.0 eq) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at -78 °C under an inert atmosphere, add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise.
- Stir the mixture at -78 °C for 2 hours.
- Quench the reaction with methanol and allow it to warm to room temperature.
- Add a saturated solution of Rochelle's salt and stir vigorously for 1 hour.
- Extract the mixture with CH<sub>2</sub>Cl<sub>2</sub>, wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the aldehyde.

#### Step 4: Horner-Wadsworth-Emmons Olefination

- To a suspension of NaH (1.5 eq, 60% in mineral oil) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.5 eq) dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
- Stir the reaction at room temperature for 4 hours.
- Quench the reaction with saturated NH<sub>4</sub>Cl solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the  $\alpha,\beta$ -unsaturated ester.

#### Step 5: Deprotection and Cyclization to **Loganetin**

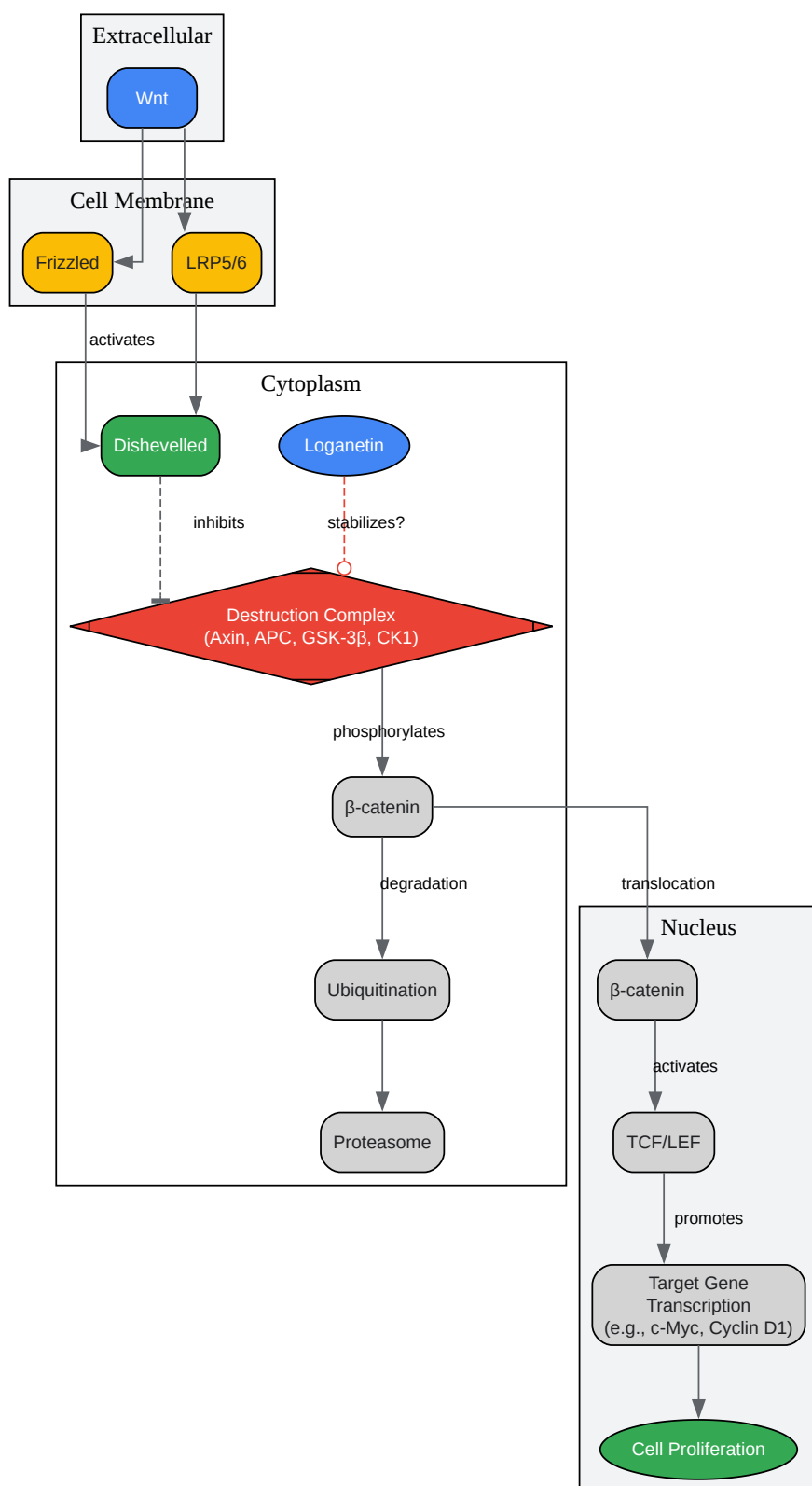
- To a solution of the  $\alpha,\beta$ -unsaturated ester (1.0 eq) in a mixture of THF and water (10:1), add concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 eq).
- Stir the mixture at room temperature for 2 hours.
- Neutralize the reaction with saturated NaHCO<sub>3</sub> solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford **Loganetin**.

## Quantitative Data Summary

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
1 & 2	S-(+)-Carvone	Favorskii Product	1. LiAlH <sub>4</sub> , THF, 0 °C; 2. t-BuOCl, CH <sub>2</sub> Cl <sub>2</sub> , 0 °C; 3. NaOMe, MeOH, rt, 12 h	65 (over 3 steps)
3	Favorskii Product	Aldehyde	DIBAL-H, CH <sub>2</sub> Cl <sub>2</sub> , -78 °C, 2 h	85
4	Aldehyde	α,β-Unsaturated Ester	NaH, Methyl 2-(dimethoxyphosphoryl)acetate, THF, rt, 4 h	92
5	α,β-Unsaturated Ester	Loganetin	H <sub>2</sub> SO <sub>4</sub> , THF/H <sub>2</sub> O, rt, 2 h	88

## Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

**Loganetin** has been shown to inhibit the proliferation of cancer cells by inactivating the Wnt/β-catenin signaling pathway.<sup>[3]</sup> In the canonical Wnt pathway, the absence of a Wnt signal leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex, which includes GSK-3β. Upon Wnt signaling, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, leading to cell proliferation. **Loganetin** is proposed to exert its effect by interacting with components of this pathway, potentially inhibiting the dissociation of the destruction complex or promoting the degradation of β-catenin, thus preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes.<sup>[3][4]</sup>



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Caption: Proposed mechanism of **Loganetin**'s inhibition of the Wnt/ $\beta$ -catenin signaling pathway.

## Conclusion

This application note provides a detailed, gram-scale synthetic protocol for **Loganetin** from S-(+)-carvone, making this valuable compound more accessible for research purposes. The robust nature of this synthesis, coupled with the important biological activity of **Loganetin** in inhibiting the Wnt/ $\beta$ -catenin pathway, underscores its potential as a lead compound in the development of novel anticancer therapeutics. The provided protocols and data are intended to facilitate the reproduction of this synthesis and encourage further investigation into the medicinal applications of **Loganetin**.

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